molecular formula C20H20N2O3S B2479109 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide CAS No. 899732-76-4

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

Cat. No. B2479109
CAS RN: 899732-76-4
M. Wt: 368.45
InChI Key: LASFWWNHITXLRX-UHFFFAOYSA-N
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Description

The compound “3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

Scientific Research Applications

Antiviral Activity

Benzofuran derivatives have garnered attention for their antiviral properties. Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains with IC50 values of 2.3 and 2.8 μM, respectively . This suggests potential applications in combating viral infections.

Antitumor Potential

Several benzofuran compounds demonstrate promising antitumor activity. Novel macrocyclic benzofuran derivatives have been discovered, with one showing anti-hepatitis C virus activity. These compounds hold potential as therapeutic agents for hepatitis C disease. Additionally, scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents .

Chemical Synthesis Strategies

Recent advances in benzofuran synthesis methods are noteworthy. Researchers have discovered novel approaches for constructing benzofuran rings. For instance, a unique free radical cyclization cascade enables the synthesis of challenging polycyclic benzofuran compounds. Proton quantum tunneling has also been employed to construct benzofuran rings with high yield and minimal side reactions .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir for drug discovery and development .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, there is a significant interest in the development of new benzofuran derivatives for various therapeutic applications . This includes the development of novel scaffold compounds of benzofuran for use as anticancer agents .

properties

IUPAC Name

3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-8-10-14(11-9-13)26-12-4-7-17(23)22-18-15-5-2-3-6-16(15)25-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFWWNHITXLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

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